

# A Technical Guide to the Solubility of 2,6-Dihydroxy-3-cyanopyridine

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## Compound of Interest

Compound Name: 2,6-Dihydroxy-3-cyanopyridine

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**Abstract:** **2,6-Dihydroxy-3-cyanopyridine** is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application in drug development. This technical guide addresses the current state of knowledge regarding the solubility of **2,6-dihydroxy-3-cyanopyridine**. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive overview of standardized experimental protocols for determining the solubility of this compound. Methodologies including the shake-flask method with gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are detailed to enable researchers to generate reliable and accurate solubility profiles.

## Introduction

**2,6-Dihydroxy-3-cyanopyridine**, also known as 3-cyano-2,6-dihydroxypyridine, is a pyridine derivative with the chemical formula  $C_6H_4N_2O_2$ . Its structure, featuring hydroxyl and cyano functional groups, suggests the potential for a varied solubility profile, influenced by solvent polarity, pH, and temperature. While general information about the compound is available, specific quantitative data on its solubility in a range of common laboratory solvents is not extensively documented in scientific literature. The Human Metabolome Database, for instance, explicitly lists its water solubility as "Not Available"<sup>[1]</sup>.

This guide is intended to bridge that knowledge gap by providing researchers with the necessary tools to determine the solubility of **2,6-dihydroxy-3-cyanopyridine** in-house. Accurate solubility data is a cornerstone of chemical and pharmaceutical research, impacting process development, formulation science, and bioavailability studies.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,6-dihydroxy-3-cyanopyridine** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	136.11 g/mol	[2]
CAS Number	35441-10-2	[2][4]
IUPAC Name	2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile	[2]
Synonyms	3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP	[2]

## Predicted Solubility Behavior

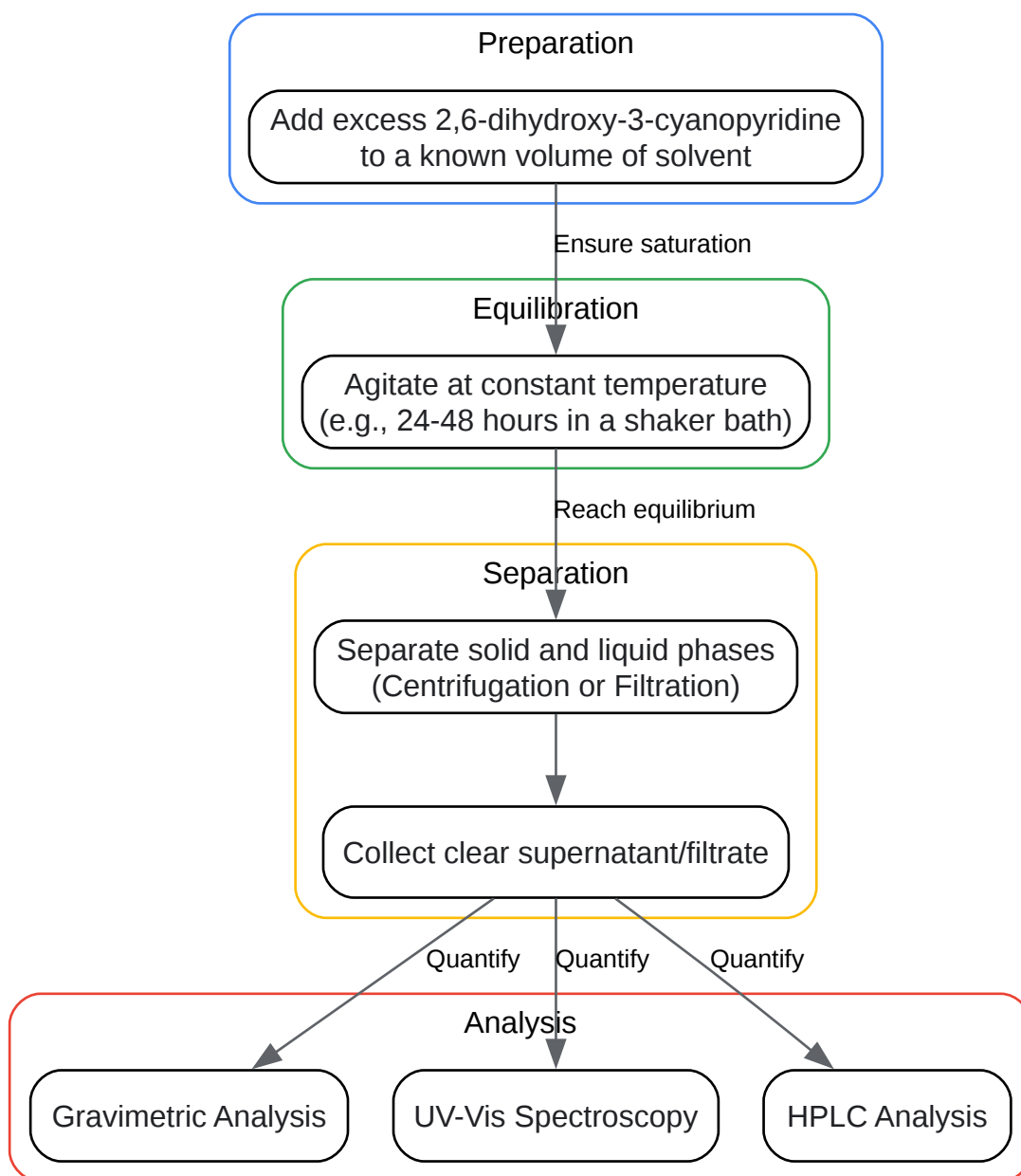
Based on its chemical structure, a qualitative prediction of the solubility of **2,6-dihydroxy-3-cyanopyridine** can be made. The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents like water, methanol, and ethanol. However, the overall aromatic pyridine ring contributes to its nonpolar character. The cyano group adds to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. A related compound, 3-cyanopyridine, is reportedly soluble in polar organic solvents like methanol and ethanol but has limited solubility in water[5]. It is plausible that **2,6-dihydroxy-3-cyanopyridine** exhibits a similar, albeit not identical, behavior.

## Experimental Protocols for Solubility Determination

The following section details established methodologies for the quantitative determination of solubility. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method<sup>[6][7]</sup>.

## General Experimental Workflow

The process of determining solubility follows a consistent workflow, regardless of the final analytical technique. This involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant or filtrate.



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General workflow for solubility determination.

## Method 1: Shake-Flask Method with Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is often considered the most reliable for determining equilibrium solubility[4][6].

#### Apparatus and Materials:

- **2,6-Dihydroxy-3-cyanopyridine** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
- Screw-cap vials or flasks
- Thermostatically controlled shaker bath
- Analytical balance
- Evaporating dish or pre-weighed vial
- Drying oven
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)

#### Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of solid **2,6-dihydroxy-3-cyanopyridine** to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation is reached[4].
- **Equilibration:** Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is achieved[7].
- **Sample Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
- **Gravimetric Determination:**
  - Accurately weigh a clean, dry evaporating dish or vial ( $W_1$ ).
  - Dispense the filtered, saturated solution into the pre-weighed dish and record the total weight ( $W_2$ ).

- Evaporate the solvent by placing the dish in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved[8].
- Cool the dish in a desiccator and weigh it again ( $W_3$ ).
- Calculation:
  - Mass of dissolved solute =  $W_3 - W_1$
  - Mass of solvent =  $W_2 - W_3$
  - Solubility ( g/100 g solvent) =  $[(W_3 - W_1) / (W_2 - W_3)] * 100$

## Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method for determining kinetic solubility[9].

Apparatus and Materials:

- Items from section 4.2 (excluding evaporating dish and oven)
- UV-Vis spectrophotometer
- Quartz or UV-transparent cuvettes
- Volumetric flasks

Procedure:

- Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.
- Preparation of Standard Solutions: Prepare a series of standard solutions of **2,6-dihydroxy-3-cyanopyridine** with known concentrations in the solvent of interest.
- Generation of Calibration Curve:

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).
- Sample Analysis:
  - Take the filtered saturated solution and dilute it with a known factor using the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
  - Measure the absorbance of the diluted sample.
- Calculation:
  - Use the equation of the line from the calibration curve ( $y = mx + c$ , where  $y$  is absorbance and  $x$  is concentration) to determine the concentration of the diluted sample.
  - Multiply the calculated concentration by the dilution factor to obtain the solubility of **2,6-dihydroxy-3-cyanopyridine** in the solvent.

## Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or low-solubility compounds[10][11].

Apparatus and Materials:

- Items from section 4.2 (excluding evaporating dish and oven)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents
- Volumetric flasks and autosampler vials

#### Procedure:

- Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.
- Preparation of Standard Solutions: Prepare a series of standard solutions of **2,6-dihydroxy-3-cyanopyridine** with known concentrations in the solvent of interest.
- Generation of Calibration Curve:
  - Inject each standard solution into the HPLC system and record the peak area from the chromatogram.
  - Plot a calibration curve of peak area versus concentration.
- Sample Analysis:
  - Dilute the filtered saturated solution with a known factor using the mobile phase or a suitable solvent to bring the concentration into the linear range of the calibration curve.
  - Inject the diluted sample into the HPLC system and record the peak area.
- Calculation:
  - Use the calibration curve to determine the concentration of the diluted sample based on its peak area.
  - Multiply this concentration by the dilution factor to determine the solubility of the compound.

## Data Presentation

For effective comparison and analysis, the experimentally determined solubility data should be summarized in a clear, tabular format. The table should include the solvent, temperature, and the measured solubility expressed in various units as required (e.g., g/100 mL, mg/mL, mol/L, mole fraction).

#### Example Data Table:



Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Water	25	[Experimental Value]	[Calculated Value]	HPLC
Ethanol	25	[Experimental Value]	[Calculated Value]	Gravimetric
DMSO	25	[Experimental Value]	[Calculated Value]	UV-Vis
Acetonitrile	25	[Experimental Value]	[Calculated Value]	HPLC
Water	37	[Experimental Value]	[Calculated Value]	HPLC
Ethanol	37	[Experimental Value]	[Calculated Value]	Gravimetric

## Conclusion

While quantitative solubility data for **2,6-dihydroxy-3-cyanopyridine** is not readily available in the public domain, this guide provides researchers with robust and validated experimental protocols to determine this crucial physicochemical property. The choice of method—gravimetric, UV-Vis spectrophotometry, or HPLC—will depend on the required accuracy, throughput, and available instrumentation. By following these standardized procedures, scientists in drug discovery and chemical development can generate the high-quality data needed to advance their research and development efforts.

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